

An In-depth Technical Guide to Octrizole for Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octrizole

Cat. No.: B050588

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Introduction: **Octrizole**, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of a wide range of materials, offering protection against photodegradation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Octrizole**'s synonyms, trade names, physicochemical properties, and its applications, with a focus on experimental data and methodologies.

Chemical Identity and Synonyms

Octrizole is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [1] It is registered under the CAS number 3147-75-9.[1] Due to its widespread use, **Octrizole** is known by a variety of synonyms and trade names across different industries and suppliers.

Table 1: Synonyms and Trade Names of **Octrizole**

Type	Name
IUPAC Name	2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
CAS Number	3147-75-9
Synonyms	2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole, 2-Benzotriazolyl-4-tert-octylphenol, UV Absorber-5
Trade Names	Tinuvin 329, Cyasorb 5411, Eversorb 72, Seesorb 709, Sumisorb 340, Viosorb 583

Physicochemical and UV Absorption Properties

Octrizole is a white to off-white powder with a melting point range of 103-105 °C.^[1] Its molecular formula is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 g/mol.^[1] The primary function of **Octrizole** is to absorb harmful UV radiation, which it effectively does in the 270-380 nm range. This property is central to its application as a UV stabilizer.

Table 2: Physicochemical and UV Absorption Properties of **Octrizole**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ N ₃ O	[1]
Molecular Weight	323.44 g/mol	[1]
Melting Point	103-105 °C	[1]
Appearance	White to off-white powder	[1]
UV Absorption Max (λ _{max})	340 nm (in dichloromethane)	[2]
Molar Absorptivity (ε)	0.281 (log ε) at 339.5 nm	[2]

Mechanism of Action as a UV Stabilizer

Octrizole protects materials from the damaging effects of ultraviolet radiation through a photophysical process. Upon absorption of UV photons, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process allows for the rapid and efficient dissipation of the absorbed UV energy as harmless thermal energy, preventing the energy from initiating degradation reactions within the host material.

Experimental Protocols

Determination of Octrizole in Polymer Matrices

A common method for the quantitative analysis of **Octrizole** in polymers such as polypropylene involves solvent extraction followed by UV-Vis spectrophotometry or liquid chromatography.

Protocol: Extraction and Quantification of **Octrizole** in Polypropylene

- **Sample Preparation:** A known weight of the polymer sample is dissolved in a suitable solvent (e.g., decalin) with heating.
- **Polymer Precipitation:** The polymer is then precipitated by the addition of a non-solvent (e.g., methanol).
- **Extraction:** The stabilizer, now in the solvent/non-solvent mixture, is separated from the precipitated polymer. For quantitative analysis, a liquid-liquid extraction with a sulfuric acid solution may be employed to separate **Octrizole** from interfering additives.
- **Quantification:** The concentration of **Octrizole** in the extract is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry by comparing the absorbance to a standard curve of known concentrations.

Assessment of Photostability

The photostability of a substance is a critical parameter, especially for a UV absorber. Standardized methods, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, are often employed.

Protocol: Photostability Testing

- **Sample Preparation:** Samples of the substance, alone or in a simple solution, are placed in chemically inert, transparent containers.
- **Light Exposure:** Samples are exposed to a light source that provides a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
- **Analysis:** The samples are analyzed at various time points for any physical or chemical changes. Degradation products are identified and quantified using a suitable stability-indicating method, typically HPLC.
- **Quantum Yield Determination:** The photodegradation quantum yield, a measure of the efficiency of a photochemical process, can be determined by measuring the rate of degradation relative to the rate of light absorption at a specific wavelength. This often involves the use of a chemical actinometer to measure the photon flux.

Toxicokinetic Studies in Animal Models

Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Protocol: Oral Gavage Toxicokinetic Study in Rats

- **Dose Formulation:** **Octrizole** is formulated in a suitable vehicle, such as 0.5% methylcellulose, for oral administration. Intravenous formulations can be prepared in a mixture of water, Cremophor, and ethanol.
- **Animal Dosing:** Male rats are administered a single dose of the formulation via oral gavage or intravenous injection.
- **Blood Sampling:** Blood samples are collected at predetermined time points post-dosing.
- **Plasma Analysis:** Plasma is separated from the blood samples, and the concentration of **Octrizole** is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key toxicokinetic parameters, including maximum concentration (C_{max}), time to maximum concentration (T_{max}), and the area under the concentration-time curve (AUC).[1]

Quantitative Data

Toxicokinetic Parameters

A study on phenolic benzotriazoles in male rats provided toxicokinetic data for this class of compounds. Following a single oral gavage administration, the systemic exposure (C_{max} and AUC) to these compounds, including **Octrizole**, was found to be low, suggesting low oral absorption.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats (Oral Gavage)

Dose (mg/kg)	C _{max} (ng/mL)	AUC (ng/mL*h)
30	69.7 - 237 (for the class)	Data not specified for individual compounds
300	2- to 6-fold increase from 30 mg/kg dose (for the class)	≤7-fold increase from 30 mg/kg dose (for the class)

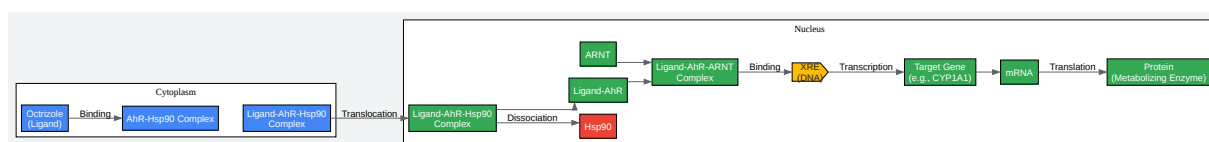
Note: The data represents the range for the class of phenolic benzotriazoles and is not specific to **Octrizole** alone.[1]

Signaling Pathways and Biological Interactions

Recent research has indicated that some benzotriazole UV stabilizers may interact with biological signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics.

Upon entering the cell, a ligand such as certain benzotriazoles can bind to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90). This binding event leads to a conformational change, causing the complex to translocate into the nucleus. In the nucleus, the ligand-bound AhR dissociates from Hsp90 and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as

xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of the AhR pathway can lead to the induction of drug-metabolizing enzymes, such as those from the Cytochrome P450 family (e.g., CYP1A1).



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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Applications in Research

Octrizole is extensively used in materials science to study and improve the durability of polymers such as polyethylene and polypropylene against weathering.[3][4] In cosmetics research, it serves as a standard for developing and validating analytical methods for the quantification of UV filters in commercial sunscreen products.[5] Furthermore, its potential to interact with biological pathways makes it a subject of interest in toxicology and environmental science to assess the impact of UV stabilizers on living organisms.

Conclusion

Octrizole remains a cornerstone UV stabilizer in numerous industrial and research applications. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use. This guide provides a foundational resource for professionals engaged in research and development involving this important compound. Further research into its specific quantitative performance in various

polymer matrices and a deeper elucidation of its biological interactions will continue to be of high value to the scientific community.

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